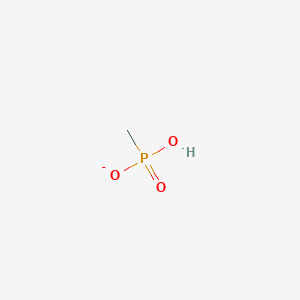

Methylphosphonate(1-)

Descripción general

Descripción

Methylphosphonate(1-) is an organophosphonate oxoanion that is the conjugate base of methylphosphonic acid, obtained by deprotonation of one of the two phosphonate OH groups. It is a conjugate base of a methylphosphonic acid. It is a conjugate acid of a methylphosphonate(2-).

Aplicaciones Científicas De Investigación

Environmental Applications

Microbial Methane Production

Recent studies have highlighted the role of methylphosphonate in microbial methane production, particularly in phosphorus-limited marine environments. Microorganisms such as Pelagibacter ubique and SAR116 utilize methylphosphonate as a phosphorus source, leading to methane formation. This process is crucial in the carbon cycle of oligotrophic oceans, where traditional phosphorus sources are scarce. In a study conducted in the western tropical North Atlantic, it was found that approximately 11% of surface carbon fixation could be sustained by phosphorus released from methylphosphonate utilization .

Ecological Importance

The metabolic pathways involving methylphosphonate contribute to the ecological balance by facilitating nutrient cycling in marine ecosystems. The degradation of methylphosphonate by microbial communities not only supports methane production but also influences the overall productivity of these environments, especially under conditions where inorganic phosphorus is limited .

Medicinal Chemistry Applications

Antiviral Drug Development

Methylphosphonate derivatives have been explored for their potential as antiviral agents. A notable example includes the design and synthesis of purine nucleoside phosphorylase inhibitors based on acyclic nucleoside phosphonates. These compounds demonstrated potent inhibitory effects against Mycobacterium tuberculosis and various T-cell malignancies, with some exhibiting IC50 values as low as 4 nM . This highlights the therapeutic potential of methylphosphonate derivatives in treating serious infections.

Chemical Warfare Agent Simulants

Methylphosphonate compounds, particularly diisopropyl methylphosphonate, have been utilized as simulants for nerve agents in chemical warfare research. Studies have shown that exposure to these compounds can induce significant biological effects, such as inhibiting natural killer cell activity in lymphocytes . This application is critical for developing detection methods and understanding the toxicological impacts of nerve agents.

Analytical Chemistry Applications

Trace Gas Detection

Methylphosphonate is also significant in analytical chemistry for developing sensors that detect trace amounts of chemicals. Recent advancements include using quantum cascade lasers for real-time detection of methylphosphonate and its derivatives . These technologies enhance our ability to monitor environmental pollutants and chemical warfare agents effectively.

Case Studies

Propiedades

IUPAC Name |

hydroxy(methyl)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACKEPLHDIMKIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.014 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.